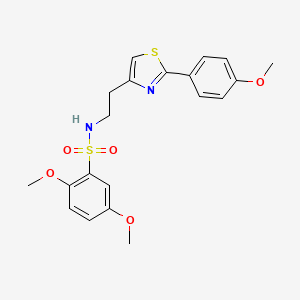

2,5-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

Historical Context of Thiazole-Benzenesulfonamide Hybrid Compounds

Thiazole and benzenesulfonamide hybrids trace their origins to early 20th-century efforts to synergize the antibacterial properties of sulfonamides with the metabolic versatility of heterocycles. The discovery of sulfanilamide’s antimicrobial activity in the 1930s catalyzed interest in sulfonamide derivatives, while thiazoles gained prominence through the Hantzsch synthesis, which enabled efficient cyclization of thioureas and α-halo ketones. The first intentional hybridization of these motifs emerged in the 1970s, driven by the need to overcome antibiotic resistance. Researchers observed that appending thiazole rings to sulfonamide cores enhanced membrane permeability and target affinity, particularly in carbonic anhydrase inhibitors. By the 1990s, derivatives like 2,5-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide began appearing in patents as intermediates for antineoplastic agents, leveraging the electron-donating methoxy groups to modulate electronic interactions with biological targets.

Evolution of Medicinal Chemistry Research on Sulfonamide-Thiazole Conjugates

Modern synthetic strategies have refined the assembly of sulfonamide-thiazole hybrids. Key advancements include:

- Electrochemical Synthesis : Laudadio et al. demonstrated S–N bond formation via electrochemical oxidative coupling of thiols and amines, bypassing traditional sulfonyl chloride intermediates. This method, applicable to this compound analogs, improves yield and reduces hazardous waste.

- Hantzsch-Thiazole Cyclization : The (3 + 2) heterocyclization of phenacyl bromides with thioamides remains pivotal. For instance, silver nitrate-catalyzed reactions enable the construction of the thiazole ring in target compounds under ambient conditions.

- Late-Stage Functionalization : Recent work by Li et al. highlights sulfonyl fluorides as versatile intermediates, allowing post-synthetic modification of the sulfonamide group to enhance bioactivity.

These innovations have yielded hybrids with dual inhibitory activity against enzymes like carbonic anhydrase and BRAF kinase, as evidenced by IC$$_{50}$$ values in the nanomolar range.

Current Research Landscape and Knowledge Gaps

Recent studies on this compound reveal several critical findings:

Despite progress, significant gaps persist:

- Mechanistic Ambiguity : While the compound shows antiproliferative activity against MCF-7 and HeLa cells, its precise molecular targets—whether BRAF, carbonic anhydrase IX, or DNA topoisomerase IV—remain contested.

- Antimicrobial Potential : Preliminary docking studies suggest affinity for bacterial dihydrofolate reductase, yet empirical validation against Mycobacterium tuberculosis or multidrug-resistant Staphylococcus aureus is lacking.

- Structural Optimization : The impact of methoxy substituent positioning on bioavailability has not been systematically explored.

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-25-16-6-4-14(5-7-16)20-22-15(13-28-20)10-11-21-29(23,24)19-12-17(26-2)8-9-18(19)27-3/h4-9,12-13,21H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOHAFAQLBRJFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as nitric acid (HNO3) for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those related to 2,5-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide. For instance:

- Case Study : A derivative demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value of 23.30 ± 0.35 mM, indicating promising anticancer properties .

- Mechanism : The presence of the methoxy group enhances the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research Findings : A study reported that thiazole derivatives exhibited significant antibacterial effects against various microbial strains. The synthesized compounds showed good to moderate activity against Staphylococcus epidermidis and other pathogens .

- Synthesis Method : The compounds were synthesized through reactions involving thioamides and aromatic aldehydes, followed by screening for antimicrobial activity using the MTT assay.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects:

- Research Insights : Thiazole-based compounds have been linked to inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. This suggests that derivatives like this compound could be developed as COX inhibitors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step processes that include:

- Formation of Thiazole Ring : Utilizing starting materials such as 4-methoxyphenyl derivatives.

- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which is crucial for biological activity.

- Structure-Activity Relationship Analysis : Variations in substituents on the thiazole and benzene rings significantly influence biological activity. For instance, the methoxy groups enhance lipophilicity and cellular uptake.

Data Tables

| Activity Type | Compound Derivative | IC50 Value (mM) | Target Cell Line |

|---|---|---|---|

| Anticancer | N-(5-methyl-4-phenylthiazol-2-yl)-substituted thioacetamides | 23.30 ± 0.35 | A549 (Lung Adenocarcinoma) |

| Antibacterial | Thiazole derivatives | Varies | Staphylococcus epidermidis |

| Anti-inflammatory | COX inhibitors | Not specified | In vitro assays |

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Thiazole vs. Triazole : The target compound’s thiazole ring lacks the tautomerism observed in 1,2,4-triazole derivatives (e.g., thione-thiol equilibrium in compounds [7–9]) .

- Substituent Effects : The 4-methoxyphenyl group on the thiazole may enhance lipophilicity compared to pyridinyl () or urea-linked analogs (), influencing pharmacokinetics.

- Sulfonamide vs.

Spectroscopic Differentiation

- IR Spectroscopy :

- Triazole derivatives () show νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹, absent in thiazole-based sulfonamides due to differing tautomerism .

- Thiazole-linked sulfonamides (e.g., pyridinyl analog) would exhibit νS=O (sulfonamide) ~1150–1350 cm⁻¹, overlapping with triazole νC=S bands but distinguishable via NMR .

Biological Activity

2,5-Dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dimethoxy-substituted benzene ring and a thiazole moiety. The presence of methoxy groups and the thiazole ring are significant as they contribute to the compound's biological activity.

Biological Activity Overview

Research indicates that sulfonamide derivatives often exhibit a range of biological activities, including:

- Antimicrobial Properties : Many thiazole-containing compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens.

- Anticancer Activity : Thiazole derivatives have been explored for their potential to inhibit cancer cell growth across multiple cell lines.

Antimicrobial Activity

A study involving various thiazole derivatives highlighted their structure-dependent antibacterial and antifungal activities. Notably, compounds with methoxy substitutions exhibited enhanced antimicrobial properties. For instance:

| Compound | Activity | Target Pathogen |

|---|---|---|

| 3h | Strong | MRSA |

| 3j | Moderate | Vancomycin-resistant E. faecium |

| 7 | Excellent | Drug-resistant Candida strains |

The results suggest that the incorporation of specific functional groups significantly influences antimicrobial efficacy .

Anticancer Activity

The anticancer potential of thiazole derivatives has been documented in several studies. For instance, certain thiazole compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 9 | 1.61 | A549 (lung cancer) |

| 10 | 1.98 | Caco-2 (colon cancer) |

These findings underscore the importance of structural modifications on the phenyl and thiazole rings in enhancing anticancer activity .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in bacterial folate synthesis.

- Cell Cycle Disruption : Thiazole derivatives may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.

- Binding Affinity Modulation : The methoxy groups can enhance binding affinity to target proteins, improving therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on novel thiazole derivatives showed promising results against resistant bacterial strains, suggesting that modifications to the thiazole structure can lead to improved antimicrobial agents .

- Research on thiazole-integrated compounds indicated significant anticancer effects, with some derivatives outperforming established chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,5-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React sulfonyl chloride intermediates with amine-containing thiazole derivatives under reflux in ethanol or THF, with catalytic triethylamine or glacial acetic acid .

- Thiazole ring formation : Use Hantzsch thiazole synthesis by condensing 4-methoxyphenyl-substituted α-bromo ketones with thiourea derivatives, followed by coupling with the benzenesulfonamide moiety .

- Optimization : Adjust reflux duration (4–48 hours), solvent polarity (ethanol vs. THF), and catalyst loading (e.g., Pd(PPh₃)₂Cl₂ for coupling reactions) to improve yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, referencing EP/USP impurity standards .

- Spectroscopy :

- IR : Identify key functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

- NMR : Confirm substituent positions via ¹H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–8.1 ppm) and ¹³C-NMR for carbonyl/thiazole carbons .

- Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass) .

Q. What are the common impurities or byproducts formed during synthesis, and how can they be identified?

- Impurity sources :

- Unreacted intermediates : Residual 4-methoxyphenylthiazole or sulfonyl chloride.

- Isomeric byproducts : Incorrect regiochemistry during thiazole formation .

- Identification :

- Use LC-MS to detect low-abundance impurities (e.g., N-alkylated vs. S-alkylated isomers in triazole derivatives) .

- Compare retention times and spectral data against reference standards (e.g., EP impurity guidelines) .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be resolved?

- Case study : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, solvent DMSO concentration).

- Resolution strategies :

- Standardize solvent concentration (<1% DMSO) and use positive controls (e.g., sulfadimethoxazole for sulfonamide benchmarks) .

- Validate target engagement via enzymatic assays (e.g., carbonic anhydrase inhibition for sulfonamides) alongside cell-based assays .

- Perform dose-response curves to rule out off-target effects .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this sulfonamide derivative?

- SAR strategies :

- Analog synthesis : Modify substituents on the thiazole (e.g., 4-methoxyphenyl → 4-chlorophenyl) or benzenesulfonamide (e.g., dimethoxy → ethoxy) .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., sulfonamide S=O with enzyme active sites) .

- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition and cytotoxicity assays .

Q. How can tautomeric equilibria or polymorphic forms of this compound impact crystallographic and biological data?

- Tautomerism : Thiazole-containing compounds may exhibit thione-thiol tautomerism, detectable via IR (absence of S-H stretch at ~2500 cm⁻¹ confirms thione form) .

- Polymorphism :

- Use X-ray crystallography to identify dominant polymorphs (e.g., monoclinic vs. orthorhombic systems) .

- Assess solubility differences between polymorphs via dissolution testing in PBS (pH 7.4) .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

- In silico tools :

- CYP450 metabolism prediction : Use software like Schrödinger’s QikProp to identify likely oxidation sites (e.g., demethylation of methoxy groups) .

- ADMET profiling : Calculate logP (target ~3.5 for optimal permeability) and polar surface area (<140 Ų for blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Root causes :

- Solvent residues : Residual THF or Et₃N in NMR samples may shift peaks. Dry samples thoroughly under vacuum .

- Dynamic proton exchange : Methoxy or NH protons may broaden in DMSO-d₆; use D₂O exchange to confirm labile protons .

- Resolution :

- Repeat spectra in deuterated chloroform or methanol to minimize solvent effects .

- Cross-validate with high-resolution mass data to confirm molecular formula .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.